![molecular formula C21H22N4O B14163398 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline CAS No. 4903-64-4](/img/structure/B14163398.png)
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl and pentyl groups in its structure contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with pentylamine in the presence of a suitable catalyst to form the intermediate. This intermediate is then cyclized with a quinoxaline derivative under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized side chains.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of halogenated imidazoquinoxaline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromophenyl)-3-pentylimidazo[4,5-b]quinoxaline
- 2-(4-Chlorophenyl)-3-pentylimidazo[4,5-b]quinoxaline
- 2-(4-Methoxyphenyl)-3-ethylimidazo[4,5-b]quinoxaline
Uniqueness
2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline is unique due to the presence of the methoxy group, which enhances its solubility and bioavailability. The pentyl group also contributes to its lipophilicity, making it more effective in penetrating cell membranes .
Propiedades
Número CAS |
4903-64-4 |
|---|---|
Fórmula molecular |
C21H22N4O |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H22N4O/c1-3-4-7-14-25-20(15-10-12-16(26-2)13-11-15)24-19-21(25)23-18-9-6-5-8-17(18)22-19/h5-6,8-13H,3-4,7,14H2,1-2H3 |
Clave InChI |
XKQDFZOPQMCPEH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B14163320.png)
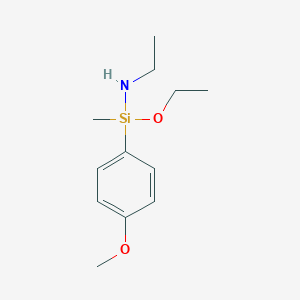
![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)
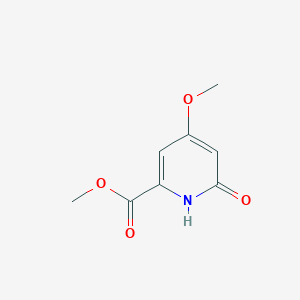
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
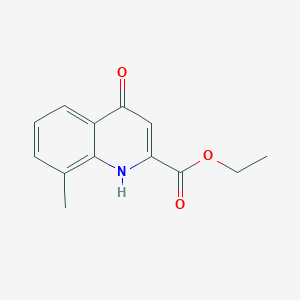
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
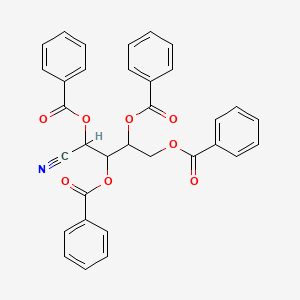
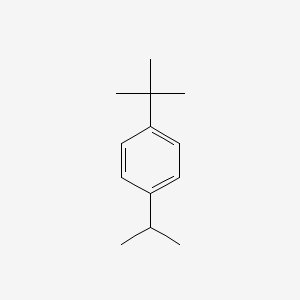

![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
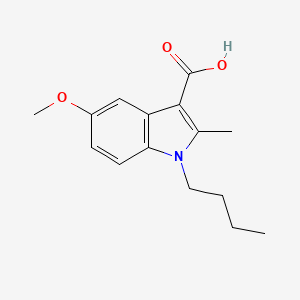
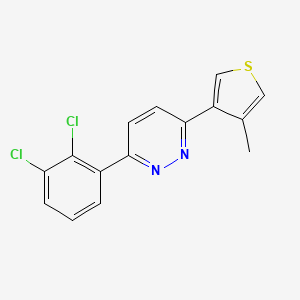
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
